![molecular formula C18H20BNO5 B1449976 4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane CAS No. 2088241-95-4](/img/structure/B1449976.png)
4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane is a chemical compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of boron, which is a non-metallic element found in the periodic table. It is an important component of many industrial and pharmaceutical products, such as pharmaceuticals, dyes, and fuel additives. This compound has been found to possess a range of properties, including reactivity, solubility, and stability. It has been used in a variety of research applications, including drug discovery, biochemistry, and molecular biology.
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
Nitrated Phenols in the Atmosphere Nitrated phenols, including compounds similar in structure to 4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane, have been reviewed for their occurrence in the atmosphere. The sources, analytical detection methods, and environmental implications of nitrophenols derived from atmospheric processes and combustion are discussed. These compounds are of interest due to their direct emissions from combustion and secondary formation in the atmosphere, contributing to environmental pollution and potential health risks (Harrison et al., 2005).
Advanced Materials and Chemical Sensing
Fluorescent Chemosensors Compounds structurally related to the target molecule have been used as platforms for developing fluorescent chemosensors. These sensors can detect a variety of analytes, including metal ions and neutral molecules, demonstrating the potential of similar compounds in creating sensitive and selective detection systems for environmental monitoring and chemical analysis (Roy, 2021).
Environmental Degradation and Toxicology
Degradation of Acetaminophen by Advanced Oxidation Processes A review on the degradation of acetaminophen highlights the pathways, by-products, and biotoxicity of the degradation process using advanced oxidation processes (AOPs). This research is relevant to understanding how similar compounds might degrade in environmental settings and the potential risks associated with their degradation products (Qutob et al., 2022).
Polymer and Material Science
Modification of Wood with Silicon Compounds Research on the modification of wood using organo-silicon compounds, including treatments and surface modifications, suggests potential applications for 4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane in material science. Such compounds can enhance the properties of materials, making them more resistant to environmental factors, which could be relevant for the development of advanced materials (Mai & Militz, 2004).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)13-10-11-15(20(21)22)16(12-13)23-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMQVKEXNOIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-nitro-3-phenoxyphenyl)-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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